4,5-Dichloroquinoline

Antimalarial API impurity profiling Piperaquine quality control Regioisomeric contamination

4,5-Dichloroquinoline (CAS 21617-18-5, C9H5Cl2N, MW 198.05 g/mol) is a heterocyclic aromatic compound belonging to the dichloroquinoline positional isomer family. It is most prominently recognized not as a therapeutic agent itself, but as the primary regioisomeric contaminant arising during the industrial synthesis of 4,7-dichloroquinoline, the key intermediate for the WHO-essential antimalarial drugs piperaquine and hydroxychloroquine.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
CAS No. 21617-18-5
Cat. No. B128104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroquinoline
CAS21617-18-5
Synonyms4,5-Dichloro-quinoline;  NSC 149794
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H
InChIKeySNZMBGPVGUVXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloroquinoline (CAS 21617-18-5): A Positional Isomer with Critical Implications for Antimalarial API Purity and Reference Standard Procurement


4,5-Dichloroquinoline (CAS 21617-18-5, C9H5Cl2N, MW 198.05 g/mol) is a heterocyclic aromatic compound belonging to the dichloroquinoline positional isomer family [1]. It is most prominently recognized not as a therapeutic agent itself, but as the primary regioisomeric contaminant arising during the industrial synthesis of 4,7-dichloroquinoline, the key intermediate for the WHO-essential antimalarial drugs piperaquine and hydroxychloroquine [2]. Consequently, 4,5-dichloroquinoline is an essential certified reference standard (CRM) for analytical method development (AMV), quality control (QC) release, and ANDA regulatory submissions for these APIs, with traceability to USP or EP pharmacopeial standards [3].

Why 4,5-Dichloroquinoline Cannot Be Substituted by Other Dichloroquinoline Isomers in Analytical and Synthetic Workflows


Generic or in-class substitution of 4,5-dichloroquinoline for other dichloroquinoline regioisomers (such as 4,7-dichloroquinoline, CAS 86-98-6) is fundamentally invalid due to the acute positional sensitivity of both biological target engagement and chromatographic retention behavior. In piperaquine synthesis, contamination of the 4,7-dichloroquinoline precursor with even low levels (1–10%) of 4,5-dichloroquinoline propagates a regioisomeric impurity into the final API that co-elutes closely with piperaquine under standard pharmacopeial HPLC conditions, requiring 2D NMR (¹H–¹H COSY, ¹H–¹³C HSQC, ¹H–¹³C HMBC) for unambiguous identification [1]. The two isomers also exhibit distinct melting points—4,5-dichloroquinoline at 118 °C vs. 4,7-dichloroquinoline at 81.0–84.0 °C—reflecting fundamentally different crystal packing, which precludes direct interchange in solid-form analytical methods [2]. The following evidence dimensions quantify these critical differences and establish the procurement rationale for the specific 4,5-isomer.

Quantitative Head-to-Head Evidence: 4,5-Dichloroquinoline vs. 4,7-Dichloroquinoline and Other Regioisomers


Regioisomeric Impurity Propagation in Piperaquine Synthesis: Quantified Contamination Levels and Pharmacopeial Identification Requirements

When 4,7-dichloroquinoline batches are contaminated with 4,5-dichloroquinoline during synthesis, this impurity propagates through the piperaquine manufacturing process to form a positional isomer impurity: 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane. Lindegårdh et al. (2006) quantified this impurity at 1.5–5% (peak area impurity / peak area piperaquine) in older piperaquine batches and Artekin (DHA–piperaquine) formulations using LC-UV at 347 nm [1]. The Chinese patent literature reports that conventional 4,7-dichloroquinoline manufacturing routes can produce up to approximately 10% of the 4,5-dichloroquinoline isomer, with significant impact on final API quality and yield [2]. The impurity was unambiguously identified—i.e., distinguished from the parent drug—only through 2D NMR (¹H–¹H COSY, ¹H–¹³C HSQC, ¹H–¹³C HMBC), confirming that 1D LC-UV alone is insufficient [1].

Antimalarial API impurity profiling Piperaquine quality control Regioisomeric contamination

Melting Point Differentiation: Leveraging a ~35 °C Gap for Purification of 4,7-Dichloroquinoline by Recrystallization

The melting point of 4,5-dichloroquinoline (118 °C, as reported by Sigma-Aldrich for material of 98% purity) is substantially higher than that of its most critical isomer, 4,7-dichloroquinoline (81.0–84.0 °C, as specified by industrial manufacturer CDMOchem for material of ≥99.0% HPLC purity) [1]. This >35 °C melting point differential underlies the industrial purification strategy for 4,7-dichloroquinoline: recrystallization from hexane at 65 °C selectively removes 4,5-dichloroquinoline (present at 1–4% from the manufacturing process), yielding 4,7-dichloroquinoline crystals with melting point 83–84 °C and reduced 4,5-isomer content [2][1]. The commercial specification for 4,7-dichloroquinoline explicitly limits 4,5-dichloroquinoline content to ≤1% w/w [1].

Solid-form purification Crystallization process control Melting point discrimination

Chromatographic Differentiation: 4,5-Dichloroquinoline as a Resolution Challenge and the Necessity for 2D NMR Identification

The positional isomerism of 4,5-dichloroquinoline vs. 4,7-dichloroquinoline presents a formidable analytical separation challenge. In the Lindegårdh et al. (2006) piperaquine impurity study, the 4,5-isomer-derived impurity could not be resolved from piperaquine by conventional 1D LC-UV alone; its identification and quantification required a multi-technique approach combining LC-MS with comprehensive 2D NMR (¹H–¹H COSY, ¹H–¹³C HSQC, ¹H–¹³C HMBC) [1]. The CymitQuimica certificate states that a validated HPLC method has been developed specifically for 4,5-dichloroquinoline analysis in the pharmaceutical industry, with detected impurities including chloroanilines and quinolinium chlorides detected via spectroscopic methods . Commercial suppliers of 4,7-dichloroquinoline now routinely specify an acceptance criterion of ≤1% for 4,5-dichloroquinoline content, as documented by CDMOchem [2], underscoring the necessity for a certified 4,5-dichloroquinoline reference standard to calibrate this limit test.

HPLC method development Regioisomer separation 2D NMR structural elucidation

Purity Specification Tiers and Regulatory Reference Standard Utility: 4,5-Dichloroquinoline as a Pharmacopeial Traceability Agent

4,5-Dichloroquinoline is commercially available in multiple purity grades tailored to distinct regulatory use cases. Axios Research supplies the compound as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and QC applications, with traceability against USP or EP pharmacopeial standards [1]. SynZeal and Aquigen Bio also provide the compound specifically for ANDA submissions and commercial production of Hydroxychloroquine, with possible USP/EP traceability [2]. For synthetic or research-grade procurement, suppliers such as Sigma-Aldrich offer 98% purity , Aladdin Scientific offers ≥97% , and Fluorochem offers 95% purity . The comparator 4,7-dichloroquinoline is routinely manufactured as a bulk intermediate with ≥99.0% HPLC purity and a ≤1% specification limit for 4,5-dichloroquinoline content [3], highlighting the inverse relationship: 4,5-dichloroquinoline is the impurity to be controlled in 4,7-dichloroquinoline, yet must itself be available as a high-purity standard to quantify that control.

Certified reference standard Pharmacopeial traceability ANDA regulatory submissions

Synthesis Pathway Differentiation: Condensation of Phenylacetonitrile with 4,5-Dichloroquinoline vs. 4,7-Dichloroquinoline

The differential reactivity of 4,5-dichloroquinoline vs. 4,7-dichloroquinoline in nucleophilic aromatic substitution (SNAr) reactions has been experimentally demonstrated. A study on the condensation of phenylacetonitrile with various chloroquinolines—including 4-chloro-, 4,5-dichloro-, and 4,7-dichloroquinoline—revealed that the 4,5-substitution pattern alters the electronic environment at the C-4 position relative to the 4,7-isomer, leading to different reaction outcomes under identical conditions [1]. The 4,5-dichloro substitution exerts a unique steric and electronic effect: the peri-chlorine at C-5 creates steric compression with the C-4 chlorine, while its electron-withdrawing inductive effect modifies the electrophilicity at C-4. This differential reactivity profile is consistent with the broader class behavior of 2,4-dichloroquinolines, where nucleophilic substitution (e.g., with azide, hydrazine) occurs with high regioselectivity at C-4 rather than C-2, a pattern that would be perturbed by an additional substituent at C-5 [2].

Nucleophilic aromatic substitution Synthetic utility Quinoline functionalization

Physicochemical Property Benchmarking: LogP, Boiling Point, and Density Distinctions Among Dichloroquinoline Regioisomers

The predicted partition coefficient (XLogP3-AA) of 4,5-dichloroquinoline is 3.4, as computed by PubChem (2024 release) [1], while an alternative source reports a LogP of 3.20 . This lipophilicity value contributes to the compound's retention behavior in reversed-phase HPLC and provides a baseline for distinguishing it from other dichloroquinoline regioisomers during method development. The boiling point is reported at 292.9 ± 20.0 °C at 760 mmHg, with a flash point of 158.7 ± 7.4 °C and a density of 1.4 ± 0.1 g/cm³ . These properties, while not dramatically distinct from other dichloroquinolines, provide reproducible quality control benchmarks—any deviation in melting point (118 °C), boiling point, or chromatographic retention time from the reference standard certificate signals the presence of the wrong regioisomer or degradation.

Lipophilicity comparison Chromatographic retention prediction Physicochemical profiling

Procurement-Driven Application Scenarios for 4,5-Dichloroquinoline: Where the Specific Isomer is Non-Substitutable


Pharmaceutical QC Release Testing: Quantifying the 4,5-Regioisomer Impurity in Piperaquine and Hydroxychloroquine API Batches

For ANDA filers and generic pharmaceutical manufacturers of piperaquine phosphate or hydroxychloroquine sulfate, ICH Q3A guidelines require identification and quantification of any impurity present at ≥0.10% (or ≥0.15% for a maximum daily dose >2 g). The 4,5-dichloroquinoline-derived positional isomer impurity in piperaquine has been documented at levels ranging from 1.5% to 5% in historical batches [1] and up to ~10% in crude 4,7-dichloroquinoline intermediate [2]—far exceeding the ICH identification threshold. 4,5-Dichloroquinoline certified reference standard (USP/EP traceable) must be procured to: (i) spike into placebo and API matrices to establish system suitability, (ii) construct calibration curves for quantitative HPLC-UV limit tests, and (iii) confirm relative retention time (RRT) in the pharmacopeial monograph method. No other dichloroquinoline isomer can substitute for this role, as the retention time and detector response factor are specific to the 4,5-substitution pattern.

Synthetic Process Optimization: Developing 4,7-Dichloroquinoline Manufacturing Routes with Reduced Isomer Contamination

Industrial producers of 4,7-dichloroquinoline using the m-chloroaniline + ethoxymethylenemalonate (EMME) route face a documented challenge: conventional reaction conditions generate approximately 10% of the 4,5-dichloroquinoline isomer, which impacts both yield and purity of the desired 4,7-product [2]. Researchers optimizing alternative synthetic pathways (e.g., sublimation purification, modified chlorination conditions, or catalytic regioselective approaches) require analytically pure 4,5-dichloroquinoline as: (a) an authentic marker for monitoring isomer formation during reaction optimization by GC or HPLC, (b) a reference for quantifying residual 4,5-isomer in recrystallized 4,7-dichloroquinoline (commercial specification: ≤1% [3]), and (c) a calibration standard for validating that novel synthetic routes produce 4,7-dichloroquinoline free of the 4,5-isomer, as claimed in patents such as CN112194621B [2].

Regulatory Bioanalytical Method Validation: Developing LC-MS/MS Methods for Piperaquine and Its Isomer Impurity in Clinical Pharmacokinetic Studies

Clinical pharmacokinetic studies of piperaquine (administered as DHA–piperaquine combination therapy for uncomplicated falciparum malaria) require validated LC-MS/MS methods that quantify both the parent drug and its known impurities. The Lindegårdh et al. (2006) study [1] demonstrated that the 4,5-isomer-derived impurity co-elutes with piperaquine under standard conditions, necessitating chromatographic optimization or MS/MS differentiation. Bioanalytical laboratories must procure 4,5-dichloroquinoline reference material to: (i) optimize chromatographic separation from piperaquine, (ii) establish MRM transitions for LC-MS/MS that distinguish the isomeric impurity from the parent drug, and (iii) validate the method according to ICH M10 bioanalytical guidelines, including selectivity, matrix effects, and carryover assessments in human plasma.

Medicinal Chemistry SAR Exploration: Leveraging the 4,5-Dichloro Substitution Pattern for Novel Antimalarial and Anticancer Quinoline Leads

While 4,7-dichloroquinoline serves as the standard intermediate for most 4-aminoquinoline antimalarials, the 4,5-dichloro substitution pattern offers a distinct steric and electronic environment for structure–activity relationship (SAR) exploration. The peri-chlorine at C-5 restricts rotational freedom at C-4 substituents and modifies the pKa of the quinoline nitrogen through electron withdrawal [4]. The condensation of phenylacetonitrile with 4,5-dichloroquinoline yields products that differ from those obtained with 4-chloro- or 4,7-dichloroquinoline [4], suggesting that the 4,5-isomer may serve as a gateway to novel chemical space inaccessible via the traditional 4,7-isomer. Medicinal chemistry groups synthesizing focused libraries of quinoline-based kinase inhibitors, antimalarials, or anticancer agents may find the 4,5-dichloro scaffold uniquely enabling for specific target interactions, particularly where the C-5 chlorine engages in halogen bonding or steric complementarity with the target binding pocket. Procurement of gram-scale quantities (available from Fluorochem at £92.00/1g and Aladdin at $338.90/1g ) supports parallel library synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.